Ethyl 2-(4-chlorophenoxy)acetate

概述

描述

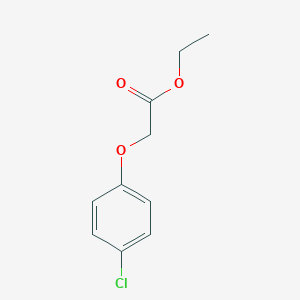

Ethyl 2-(4-chlorophenoxy)acetate is an organic compound with the molecular formula C10H11ClO3. It is a derivative of phenoxyacetic acid and is characterized by the presence of a chlorophenyl group attached to an ethyl acetate moiety. This compound is commonly used in various chemical and industrial applications due to its unique chemical properties.

准备方法

Ethyl 2-(4-chlorophenoxy)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorophenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ester . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

化学反应分析

Ethyl 2-(4-chlorophenoxy)acetate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-chlorophenoxyacetic acid and ethanol.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Agrochemical Intermediates

Ethyl 2-(4-chlorophenoxy)acetate serves as an important intermediate in the synthesis of various agrochemicals, particularly herbicides. Its structural similarities to other chlorophenoxy compounds enable its use in developing effective herbicidal formulations. For example:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2,4-Dichlorophenoxyacetic Acid | C₈H₆Cl₂O₃ | Systemic herbicide affecting broadleaf weeds |

| MCPA (2-Methyl-4-chlorophenoxyacetic Acid) | C₉H₉ClO₃ | Selective herbicide for broadleaf weeds |

| Triclopyr | C₁₄H₁₃ClO₄ | Targets woody plants with a different mechanism |

These compounds leverage the chlorophenyl group present in this compound to enhance their herbicidal properties.

Pharmaceutical Applications

Recent studies have indicated potential pharmaceutical applications for this compound derivatives in treating various diseases. A notable area of research focuses on its derivatives as inhibitors of the ATF4 pathway, which is implicated in several diseases including cancer and neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease .

Case Study: Neurodegenerative Disease Treatment

A patent describes derivatives of this compound that demonstrate efficacy in treating conditions associated with activated unfolded protein response pathways. These include:

- Cancer

- Alzheimer's disease

- Traumatic brain injury

- Ischemic stroke

The compounds are designed to modulate cellular stress responses, offering a therapeutic avenue for complex disease states .

Research Findings

Research into this compound has revealed its potential as a versatile compound in both agricultural and medicinal chemistry. Its unique chlorination pattern and ester functionality provide distinct reactivity compared to other phenoxy compounds, making it a valuable intermediate for further synthetic applications.

作用机制

The mechanism of action of Ethyl 2-(4-chlorophenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

相似化合物的比较

Ethyl 2-(4-chlorophenoxy)acetate can be compared with other similar compounds, such as:

MCPA (2-methyl-4-chlorophenoxyacetic acid): Both compounds are phenoxyacetic acid derivatives with herbicidal properties, but MCPA is more commonly used as a selective herbicide.

2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide, 2,4-D has two chlorine atoms on the phenyl ring, making it more potent in certain applications.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.

生物活性

Ethyl 2-(4-chlorophenoxy)acetate (CAS Number: 14426-42-7) is an organic compound that has garnered interest in various fields, particularly in biology and chemistry. This compound is characterized by its chlorophenyl group attached to an acetate moiety, which contributes to its chemical reactivity and biological activity. Its potential applications range from pharmaceuticals to agrochemicals, making it a subject of scientific inquiry.

Chemical Structure and Properties

This compound has the molecular formula . The structural features of this compound include:

- Chlorophenyl Group : The presence of a chlorine atom enhances its biological activity and stability.

- Ester Functionality : This allows for various chemical reactions, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, leading to various biological effects. Although detailed mechanisms are still under investigation, preliminary studies suggest that it exhibits antifungal and herbicidal properties.

Antifungal Properties

Research indicates that this compound may possess antifungal activity. In particular, compounds derived from similar structures have shown effectiveness against fungal pathogens. For instance, studies on related phenoxy compounds demonstrate their potential as fungicides, suggesting that this compound could be explored for similar applications .

Herbicidal Activity

This compound is structurally related to several herbicides known for their efficacy in agricultural settings. Its chlorinated structure is a characteristic feature of many successful herbicides, which often target specific biochemical pathways in plants .

Synthesis and Application

This compound can be synthesized through the esterification of 4-chlorophenol with ethyl chloroacetate in the presence of a base such as sodium carbonate. This synthetic route underscores its role as an intermediate in the development of more complex molecules.

Comparative Biological Activity

A study comparing various aryloxyacetic acids, including derivatives of this compound, evaluated their activity against different biological targets. The findings indicated moderate activity against acetylcholinesterase (AChE), suggesting potential implications for neuropharmacological applications .

| Compound | Target Activity | Concentration | Reference |

|---|---|---|---|

| This compound | Antifungal | Not specified | |

| Aryloxyacetic acid derivative | AChE Inhibition | High concentration |

Toxicity and Environmental Impact

The environmental impact of this compound has also been a focus of research. Studies on chlorophenoxy herbicides indicate that they can degrade in soil through microbial action, which is crucial for assessing their ecological safety . Understanding the degradation pathways helps mitigate potential risks associated with their use in agriculture.

属性

IUPAC Name |

ethyl 2-(4-chlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULRDJFRGVHKLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162658 | |

| Record name | Acetic acid, (4-chlorophenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14426-42-7 | |

| Record name | Acetic acid, (4-chlorophenoxy)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014426427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (4-chlorophenoxy)acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, (4-chlorophenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of ethyl 2-(4-chlorophenoxy)acetate in the synthesis of the target compounds?

A1: this compound (2) serves as a crucial building block in the multi-step synthesis of the target N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides. [] It is synthesized from 4-chlorophenoxyacetic acid and subsequently reacted with hydrazine hydrate to yield 2-(4-chlorophenoxy)acetohydrazide, a key precursor for the 1,3,4-oxadiazole ring formation. []

Q2: Is there any information available in the research article about the structural characterization of this compound?

A2: Unfortunately, the research article primarily focuses on the final synthesized compounds and their properties. While it mentions the use of IR, 1H-NMR, and EI-MS for characterizing the final compounds, it doesn't provide specific spectroscopic data for this compound itself. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。